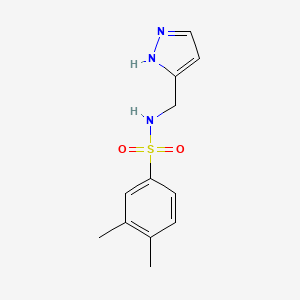
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields of research. PPM is a type of pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone acts as a reversible inhibitor of MAO-A by binding to the active site of the enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to regulate mood, behavior, and cognition.
Biochemical and Physiological Effects:
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have significant effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects and to enhance cognitive function. Additionally, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments, including its high selectivity for MAO-A and its ability to cross the blood-brain barrier. However, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various neurological and psychiatric disorders, and the exploration of its effects on other biological systems. Additionally, further studies are needed to determine the optimal dosage and administration of (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone and to investigate its potential side effects.
Synthesemethoden
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone can be synthesized using different methods, including the reaction of 1-phenylpyrazole-3-carboxylic acid with pyrrolidine and subsequent reduction of the resulting intermediate. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have significant activity as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Therefore, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been investigated as a potential antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
(1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-9-4-5-10-16)13-8-11-17(15-13)12-6-2-1-3-7-12/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQCDFOJCJAUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
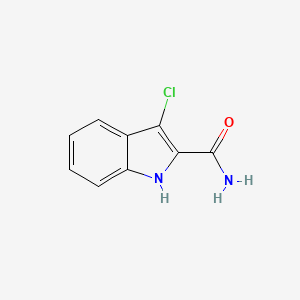
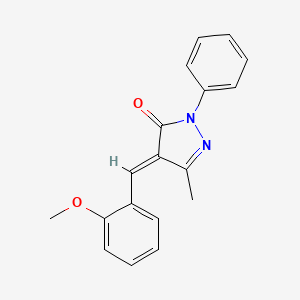
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
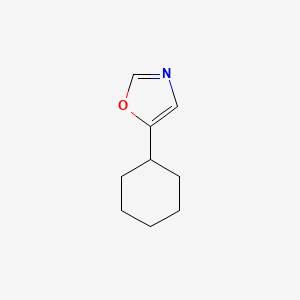
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
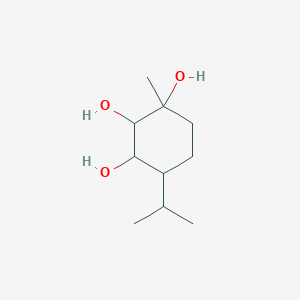

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
